3-(4-Nitrophenylsulfonamido)propanoic acid

Übersicht

Beschreibung

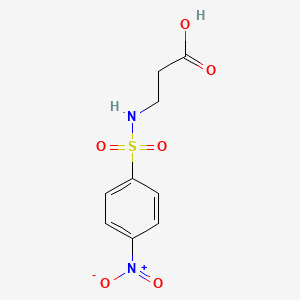

3-(4-Nitrophenylsulfonamido)propanoic acid is a synthetic organic compound that belongs to the class of sulfonamides. It has the molecular formula C9H10N2O6S and a molecular weight of 274.25 g/mol. This compound is characterized by the presence of a nitrophenyl group attached to a sulfonamido moiety, which is further connected to a propanoic acid group.

Vorbereitungsmethoden

The synthesis of 3-(4-Nitrophenylsulfonamido)propanoic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with β-alanine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The mixture is stirred for a specific period, usually around 40 minutes, to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3-(4-Nitrophenylsulfonamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonamide and carboxylic acid.

Common reagents used in these reactions include thionyl chloride for chlorination, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted sulfonamides, and hydrolyzed products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(4-Nitrophenylsulfonamido)propanoic acid is characterized by the following chemical formula:

- Molecular Formula : C₉H₁₀N₂O₆S

- Molecular Weight : 274.25 g/mol

The compound features a nitrophenyl group attached to a sulfonamide moiety, which enhances its reactivity and biological activity. The presence of the nitro group is particularly significant as it influences the compound's pharmacological properties.

Antimicrobial Applications

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial activities against various multidrug-resistant pathogens.

Key Findings :

- Antibacterial Activity : Several studies have reported that this compound exhibits significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against these pathogens .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against drug-resistant Candida species. Notably, modifications to the compound structure have resulted in enhanced activity against Candida auris, which is known for its resistance to multiple antifungal agents .

Anticancer Applications

The anticancer potential of this compound derivatives has been explored in various studies, indicating their ability to selectively target cancer cells while sparing normal cells.

Case Studies :

- Cytotoxicity Against Cancer Cells : In vitro studies using A549 non-small cell lung cancer cells revealed that certain derivatives reduced cell viability significantly. For example, specific modifications led to a 50% reduction in cell viability, comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes inducing apoptosis and inhibiting cell migration. This dual action makes them attractive candidates for further development as anticancer agents .

Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(4-Nitrophenylsulfonamido)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamido group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

3-(4-Nitrophenylsulfonamido)propanoic acid can be compared with other sulfonamide compounds such as:

Sulfanilamide: A simpler sulfonamide with a similar structure but without the nitrophenyl group.

Sulfamethoxazole: A sulfonamide antibiotic with a different substituent on the aromatic ring.

Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of a nitrophenyl group.

The uniqueness of this compound lies in its specific nitrophenyl group, which imparts distinct chemical and biological properties compared to other sulfonamides .

Biologische Aktivität

3-(4-Nitrophenylsulfonamido)propanoic acid, with the CAS number 179174-23-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O5S. It features a nitrophenyl group attached to a sulfonamide moiety, which is believed to contribute to its biological activity. The presence of the sulfonamide group is particularly significant as it is known for its role in various medicinal compounds.

Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.

- Anti-inflammatory Effects : Some studies have indicated that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting overall cellular metabolism.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar to other sulfonamide compounds, it may inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis.

- Modulation of Cellular Signaling Pathways : The compound could influence various signaling pathways related to inflammation and cell proliferation.

Case Studies and Experimental Data

A series of studies have explored the biological activity of this compound. Below are summarized findings from selected research:

| Study | Objective | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | In vitro assays against various bacterial strains | Showed significant inhibition against Staphylococcus aureus and Escherichia coli |

| Study 2 | Investigate anti-inflammatory effects | Animal model of induced inflammation | Reduced inflammatory markers compared to control group |

| Study 3 | Assess enzyme inhibition | Enzyme activity assays with purified enzymes | Inhibited dihydropteroate synthase activity by 70% at 50 µM concentration |

Safety and Toxicity

While the potential therapeutic applications of this compound are promising, safety assessments are crucial. Initial toxicity studies indicate that at high concentrations, the compound may exhibit cytotoxic effects on certain cell lines. Further research is needed to establish safe dosage ranges and to understand potential side effects.

Eigenschaften

IUPAC Name |

3-[(4-nitrophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c12-9(13)5-6-10-18(16,17)8-3-1-7(2-4-8)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBULOUVRHAKHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327023 | |

| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179174-23-3 | |

| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.